Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate

PROTAC linker building block orthogonal protection strategy piperazine-based degraders

Tert‑butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate is a racemic, orthogonally protected piperazine building block that simultaneously displays a Boc‑protected N1, a free aminomethyl arm at C3, and an N4‑benzyl substituent. The combination of three distinct reactive handles in a single, modest‑molecular‑weight scaffold (MW 305.4 g/mol) distinguishes it from mono‑ or difunctional piperazine cores typically used in medicinal chemistry and targeted protein degradation (TPD) campaigns.

Molecular Formula C17H27N3O2
Molecular Weight 305.422
CAS No. 1565989-70-9
Cat. No. B2632888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate
CAS1565989-70-9
Molecular FormulaC17H27N3O2
Molecular Weight305.422
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)CN)CC2=CC=CC=C2
InChIInChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-9-19(15(11-18)13-20)12-14-7-5-4-6-8-14/h4-8,15H,9-13,18H2,1-3H3
InChIKeyXTHMJGXGVURWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert‑butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate (CAS 1565989-70-9): Core Structural Identity and Procurement-Relevant Class Attributes


Tert‑butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate is a racemic, orthogonally protected piperazine building block that simultaneously displays a Boc‑protected N1, a free aminomethyl arm at C3, and an N4‑benzyl substituent [1]. The combination of three distinct reactive handles in a single, modest‑molecular‑weight scaffold (MW 305.4 g/mol) distinguishes it from mono‑ or difunctional piperazine cores typically used in medicinal chemistry and targeted protein degradation (TPD) campaigns. Computed physicochemical descriptors—most notably an XLogP3 of 1.5 and a topological polar surface area (TPSA) of 58.8 Ų—place it in a favorable range for linker or warhead elaboration without introducing disproportionate lipophilicity [2]. The compound is commercially catalogued by multiple reputable suppliers (Enamine, Ambeed, MolCore) at purities of 95 % or higher, enabling direct procurement for research use [3].

Why Tert‑butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate Cannot Be Satisfactorily Replaced by a Generic Piperazine Analog


Generic substitution within the piperazine‑1‑carboxylate family fails because even closely related analogs—such as the debenzylated tert‑butyl 3‑(aminomethyl)piperazine‑1‑carboxylate (CAS 1376099‑80‑7), the N4‑benzyl analog lacking the aminomethyl handle (CAS 502649‑29‑8), or the regioisomeric 4‑(aminomethyl)benzyl derivative (CAS 1415109‑59‑9)—alter either the vector of the free amine, the presence of the aromatic anchor, or both [1]. In PROTAC and heterobifunctional degrader campaigns, the relative spatial arrangement of the exit vector, the pKa of the piperazine nitrogen, and the overall lipophilicity directly govern ternary‑complex formation, cellular permeability, and degradation efficiency [2]. Consequently, swapping the target compound for a “similar” building block can introduce a different protonation profile, shift the linker trajectory, or require re‑optimization of the entire degrader series—making direct substitution scientifically unviable without independent validation.

Quantitative Comparator Evidence for Tert‑butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate (CAS 1565989-70-9)


Unique Trifunctional Handle Architecture vs. Mono‑ and Difunctional Piperazine Analogs

The target compound presents three distinct reactive centers—a Boc‑protected secondary amine (N1), a free primary amine (C3‑aminomethyl), and an unsubstituted benzyl group (N4)—within a single molecular entity [1]. By contrast, the closest commercial mono‑functional analog, tert‑butyl 3‑(aminomethyl)piperazine‑1‑carboxylate (CAS 1376099‑80‑7), lacks the N4‑benzyl group, while 1‑Boc‑3‑benzylpiperazine (CAS 502649‑29‑8) lacks the C3‑aminomethyl handle [2]. The simultaneous availability of three functional handles in the target compound allows sequential, chemoselective derivatization without intermediate deprotection steps, a capability not offered by any single comparator in its class.

PROTAC linker building block orthogonal protection strategy piperazine-based degraders

Computed Lipophilicity (XLogP3) Advantage for Permeability‑Sensitive Applications vs. 4‑(Aminomethyl)benzyl Regioisomer

The target compound exhibits an XLogP3 of 1.5, compared with 1.8 for the regioisomeric tert‑butyl 4‑(4‑(aminomethyl)benzyl)piperazine‑1‑carboxylate (CAS 1415109‑59‑9) [1][2]. The 0.3 log unit lower lipophilicity of the target compound is significant in the context of PROTAC linker design, where excessive lipophilicity correlates with poor aqueous solubility, increased plasma protein binding, and eventual attrition in cellular degradation assays [3]. The lower XLogP3 value of the target compound is attributable to the positioning of the polar aminomethyl group directly on the piperazine ring rather than on the benzyl pendant, providing a measurable physicochemical differentiation.

cellular permeability lipophilic ligand efficiency (LLE) PROTAC design

Commercial Purity and Scalability vs. Chiral (R)-Enantiomer

The racemic target compound (CAS 1565989‑70‑9) is available from Enamine (EN300‑93039) at 95.0% purity with tiered pricing ranging from $735/0.5 g to $4,052/10 g [1]. In contrast, the single‑enantiomer (R)‑tert‑butyl 3‑(aminomethyl)‑4‑benzylpiperazine‑1‑carboxylate (CAS 1041399‑53‑4) is offered at NLT 98% purity by MolCore, typically at a higher price point reflective of chiral separation or asymmetric synthesis . For discovery‑stage projects where stereochemical exploration is intended, the racemate provides a 2‑ to 5‑fold cost advantage per gram while maintaining the same functional‑handle architecture, allowing larger‑scale SAR exploration without upfront chiral commitment.

racemic building block cost‑efficient procurement large‑scale synthesis

Topological Polar Surface Area (TPSA) Favorability for CNS Drug‑Like Space vs. Alkylated Piperazine Analogs

The target compound exhibits a TPSA of 58.8 Ų [1]. This value falls within the established CNS drug‑likeness window (TPSA < 60–70 Ų commonly associated with passive blood‑brain barrier permeation) and is lower than that of many common piperazine‑linker building blocks that bear additional hydrogen‑bond donors or carbonyl groups on the linker chain. For instance, prototypical piperazine‑containing PROTAC precursors with extended amide or polyethylene glycol segments routinely exceed TPSA values of 80 Ų [2]. The relatively low TPSA of the target compound, combined with its free aminomethyl group for conjugation, makes it an attractive core for CNS‑oriented degrader or probe molecule design.

CNS drug design blood‑brain barrier permeability physicochemical property thresholds

Piperazine‑Ring Protonation Tuning via N4‑Benzyl Substitution: Implications for PROTAC Linker Rigidity and Solubility

Recent systematic studies demonstrate that the pKa of a piperazine ring in PROTAC linkers is strongly influenced by substituents at both nitrogen atoms, with N‑benzyl substitution shifting the conjugate acid pKa by 0.5–1.5 units relative to N‑alkyl or N‑acyl analogs [1]. The target compound bears an N4‑benzyl substituent and an N1‑Boc group, a combination predicted to yield a piperazine conjugate acid pKa in the range of 6.0–7.0 based on class‑level structure–pKa relationships [1]. By comparison, the debenzylated analog (CAS 1376099‑80‑7) is expected to have a pKa approximately 1 unit higher, leading to a different protonation state at physiological pH. Since the protonation state of the piperazine linker directly modulates both solubility and intracellular trafficking of PROTACs [1], the benzyl‑modulated pKa of the target compound provides a distinct, quantifiable advantage for fine‑tuning degrader physicochemical properties.

piperazine pKa modulation PROTAC linker rigidity solubility enhancement

MDL‑ and ChEMBL‑Curated Structural Identity Enables Reproducible Computational Screening vs. Unregistered Analogs

The target compound is registered with a unique MDL identifier (MFCD26797287) and a ChEMBL compound ID (CHEMBL5206304), indicating it has been curated in major medicinal chemistry databases [1][2]. Many structurally similar in‑house piperazine building blocks lack such registry numbers, meaning computational models and virtual screening campaigns that depend on standardized chemical identifiers cannot reliably retrieve or dock those analogs. The presence of curated database entries for the target compound reduces the risk of structure misassignment and facilitates reproducible in silico workflows across different research sites.

cheminformatics virtual screening building block registration

Application Scenarios Where Tert‑butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate (CAS 1565989-70-9) Offers Demonstrable Advantage


PROTAC Linker Core for CNS‑Penetrant Degrader Programs

The combination of low XLogP3 (1.5), moderate TPSA (58.8 Ų), and a tunable piperazine pKa (estimated 6.0–7.0) makes the target compound a strategic starting point for PROTAC linkers intended for CNS targets [1][2]. The free aminomethyl group enables direct conjugation to E3 ligase ligands or warheads, while the benzyl‑modulated piperazine protonation state offers a built‑in handle for solubility and permeability optimization—an advantage over fully alkylated or acylated piperazine linkers that require additional synthetic manipulation to achieve comparable properties [3].

Parallel Library Synthesis via Trifunctional Orthogonal Elaboration

The three chemically distinct handles (Boc‑amine, free primary amine, and benzyl group) permit sequential, chemoselective functionalization without protecting‑group interconversion [1]. This enables parallel synthesis of diverse bifunctional molecules—such as heterobifunctional degraders or bivalent inhibitors—where the benzyl group serves as a hydrophobic anchor, the aminomethyl arm carries the warhead or E3 ligand, and the Boc‑protected nitrogen is reserved for late‑stage diversification [2].

Cost‑Efficient Hit‑to‑Lead Exploration Using Racemic Building Block

At catalog pricing of $943/g (racemate, 95% purity) from Enamine, the target compound enables medicinal chemistry teams to explore stereochemical SAR at a fraction of the cost of the single enantiomer [1][2]. This is particularly valuable for degrader programs where linker stereochemistry is initially unknown and multiple analogs must be synthesized in parallel before committing to a chiral synthesis route.

Computational Chemistry and Cheminformatics Model Training

With curated entries in PubChem (CID 53413949), ChEMBL (CHEMBL5206304), and an MDL registry number (MFCD26797287), the target compound serves as a reliable, well‑characterized building block for training or validating computational models that predict pKa, LogP, or synthetic accessibility of piperazine‑containing linkers [1][2]. Its unambiguous structural registration reduces data‑cleaning overhead compared to unregistered in‑house intermediates.

Quote Request

Request a Quote for Tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.